Benzoic acid, 4-(1,1-dimethylethyl)-, cadmium salt

Description

Chemical Structure and Formula

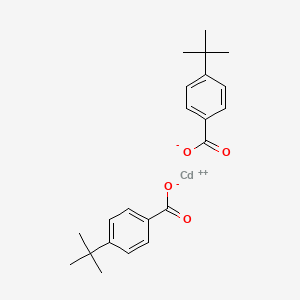

Benzoic acid, 4-(1,1-dimethylethyl)-, cadmium salt (CAS 4167-05-9) is a cadmium coordination complex derived from 4-tert-butylbenzoic acid (CAS 98-73-7) . Its molecular formula is Cd(C₁₁H₁₃O₂)₂, with a molecular weight of approximately 466.87 g/mol (calculated based on cadmium’s atomic mass and the deprotonated ligand). The structure consists of a cadmium ion (Cd²⁺) bound to two 4-tert-butylbenzoate anions, each contributing a carboxylate group for charge balance .

Synonyms and Regulatory Status Synonyms include cadmium 4-(1,1-dimethylethyl)benzoate and cadmium p-tert-butylbenzoate. This compound is classified as a restricted substance due to cadmium’s toxicity. It is explicitly listed in Toyota’s banned substances list for raw materials, reflecting its prohibition in industrial applications . Regulatory frameworks, such as those outlined by CommScope and the Canadian government, also restrict cadmium compounds due to environmental and health risks .

Properties

CAS No. |

4167-05-9 |

|---|---|

Molecular Formula |

C22H26CdO4 |

Molecular Weight |

466.9 g/mol |

IUPAC Name |

4-tert-butylbenzoate;cadmium(2+) |

InChI |

InChI=1S/2C11H14O2.Cd/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h2*4-7H,1-3H3,(H,12,13);/q;;+2/p-2 |

InChI Key |

AVNPYADPFYLJJA-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[Cd+2] |

Origin of Product |

United States |

Preparation Methods

Proposed Reaction Scheme

$$

2 \text{C}{11}\text{H}{14}\text{O}2 \text{ (4-(1,1-dimethylethyl)benzoic acid)} + \text{Cd}^{2+} \rightarrow \text{Cd}(\text{C}{11}\text{H}{14}\text{O}2)_2

$$

Where cadmium ion coordinates with two acid molecules, releasing protons typically neutralized by the basic anion of the cadmium salt precursor.

Analysis of Preparation Methods

Yield and Purity

- Yields depend on reaction stoichiometry, solvent choice, and purification steps.

- Purity is typically confirmed by spectroscopic methods (IR, NMR) and elemental analysis, although specific spectral data for this compound are scarce in the literature.

- The absence of detailed spectral and chromatographic data limits comprehensive assessment.

Research Outcomes and Data Summary

| Property | Data / Notes |

|---|---|

| Molecular Formula | C22H26CdO4 |

| Molecular Weight | 466.9 g/mol |

| CAS Number | 4167-05-9 |

| IUPAC Name | 4-tert-butylbenzoate; cadmium(2+) |

| Common Synonyms | Cadmium 4-(1,1-dimethylethyl)benzoate; Bis[4-(1,1-dimethylethyl)benzoic acid]cadmium salt |

| Preparation | Reaction of 4-(1,1-dimethylethyl)benzoic acid with cadmium salt in organic solvent under reflux |

| Toxicity | Significant; causes kidney and liver damage upon exposure |

| Applications | Research chemical, industrial uses |

Summary and Professional Assessment

The preparation of benzoic acid, 4-(1,1-dimethylethyl)-, cadmium salt follows classical metal-organic salt synthesis principles involving acid-base reaction between the free acid and a cadmium salt precursor. Despite the lack of detailed experimental protocols in the public domain, the synthesis is expected to proceed via reflux in organic solvents with isolation by precipitation or crystallization.

The compound’s high toxicity necessitates careful handling and limits its application primarily to controlled research environments. The scarcity of detailed spectral and reaction condition data highlights a gap in the literature, suggesting opportunities for further experimental research to optimize synthesis and characterize the compound comprehensively.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 4-(1,1-dimethylethyl)-, cadmium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced cadmium species.

Substitution: The compound can participate in substitution reactions where the cadmium ion is replaced by other metal ions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Metal salts such as sodium or potassium salts can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzoic acid derivatives, while reduction may produce cadmium metal or cadmium hydrides.

Scientific Research Applications

Chemistry: In chemistry, benzoic acid, 4-(1,1-dimethylethyl)-, cadmium salt is used as a reagent in various chemical reactions and synthesis processes. It can serve as a precursor for the synthesis of other cadmium-containing compounds.

Biology: The compound may be used in biological research to study the effects of cadmium on biological systems. It can be employed in experiments to investigate the toxicity and bioaccumulation of cadmium in living organisms.

Medicine: While cadmium compounds are generally toxic, research into their potential medical applications, such as in cancer treatment, is ongoing. The compound may be used in studies to explore the therapeutic effects of cadmium-based drugs.

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of catalysts and other industrial processes.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(1,1-dimethylethyl)-, cadmium salt involves its interaction with molecular targets and pathways in biological systems. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This can lead to various cellular effects, including oxidative stress, apoptosis, and interference with cellular signaling pathways. The specific molecular targets and pathways involved depend on the concentration and exposure duration of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkali Metal Salts

- Sodium Salt (CAS 17264-53-8): Formula: Na(C₁₁H₁₃O₂) Molecular Weight: 200.21 g/mol .

- Potassium Salt (CAS 16518-26-6): Formula: K(C₁₁H₁₃O₂) Molecular Weight: 216.32 g/mol .

Other Metal Salts

- Zinc Salt (CAS 68512-49-2): Formula: Zn(C₁₁H₁₃O₂)₂ Molecular Weight: ~426.72 g/mol (calculated).

Lead Salt (CAS 85292-77-9) :

- Aluminum Salt (CAS 4067-14-5): Formula: Al(C₁₁H₁₃O₂)₃ Molecular Weight: ~621.78 g/mol (calculated). Applications: Potential use in coatings or adhesives due to aluminum’s Lewis acidity .

Parent Acid: 4-tert-Butylbenzoic Acid (CAS 98-73-7)

- Formula: C₁₁H₁₄O₂

- Molecular Weight: 178.23 g/mol .

- Applications: Intermediate in synthesizing metal salts; also used in UV absorbers (e.g., salicylate derivatives) .

Comparative Data Table

Biological Activity

Benzoic acid, 4-(1,1-dimethylethyl)-, cadmium salt (also known as PTBBA-Cd) is an organometallic compound formed from the reaction between benzoic acid and cadmium. This compound has garnered attention due to its unique properties and potential biological activities, particularly in the context of toxicity and environmental impact.

- Chemical Formula : CHCdO

- Molecular Weight : Approximately 466.86 g/mol

- Structure : Characterized by a tert-butyl group at the para position of the benzoic acid moiety, influencing its solubility and reactivity.

Synthesis

The synthesis of this compound typically involves:

- Reaction of benzoic acid with cadmium salts .

- Formation of a stable complex that retains the structural integrity necessary for its applications.

Toxicological Profile

Cadmium compounds are notorious for their toxicity and potential carcinogenic effects. The International Agency for Research on Cancer (IARC) classifies cadmium as a Group 1 carcinogen. The biological activity of PTBBA-Cd can be summarized through various studies highlighting its toxic effects on biological systems:

- Oxidative Stress : Exposure to cadmium salts, including PTBBA-Cd, has been linked to increased oxidative stress in cells, leading to inflammation and cellular damage .

- Reproductive Toxicity : Animal studies demonstrate significant reproductive toxicity, including reduced sperm counts and testicular atrophy in male rats exposed to high doses .

- Organ Damage : Histopathological evaluations reveal damage to the liver and kidneys, characterized by vacuolation and necrosis at various dose levels .

Case Studies

- Acute Toxicity Study :

- Chronic Exposure Study :

Comparative Analysis of Related Compounds

The following table compares PTBBA-Cd with structurally similar compounds:

| Compound Name | Chemical Formula | Key Differences |

|---|---|---|

| Benzoic acid | CHO | Lacks metal component; used as a food preservative. |

| Benzoic acid, 4-(1,1-dimethylethyl)-calcium salt | CHCaO | Calcium replaces cadmium; less toxic alternative. |

| Benzoic acid sodium salt | CHNaO | Sodium salt form; commonly used in food preservation. |

Q & A

Q. What are the recommended methods for synthesizing benzoic acid, 4-(1,1-dimethylethyl)-, cadmium salt in a laboratory setting?

Synthesis typically involves reacting 4-tert-butylbenzoic acid (CAS 98-73-7) with a cadmium salt (e.g., cadmium carbonate or cadmium acetate) in a polar solvent like ethanol or water under reflux. Stoichiometric ratios (e.g., 2:1 molar ratio of acid to cadmium) are critical to ensure complete neutralization and avoid residual reactants. Post-synthesis purification via recrystallization or vacuum filtration is recommended to isolate the cadmium salt . Characterization should include elemental analysis and spectroscopic methods (e.g., FT-IR for carboxylate stretching bands near 1540–1650 cm⁻¹) .

Q. How can researchers confirm the purity and structural integrity of this cadmium salt?

Key analytical techniques include:

- X-ray diffraction (XRD) to determine crystallinity and phase purity.

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify cadmium content and detect heavy metal impurities.

- Thermogravimetric Analysis (TGA) to assess thermal stability and decomposition profiles .

- Nuclear Magnetic Resonance (NMR) of the parent acid (prior to salt formation) to verify substituent positions (e.g., tert-butyl group at the para position) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation: Use fume hoods to avoid inhalation of cadmium-containing particulates, which are classified as carcinogenic.

- Waste Disposal: Follow EPA guidelines (40 CFR Part 261) for hazardous waste disposal, as cadmium compounds are regulated under RCRA .

Advanced Research Questions

Q. How do environmental factors (e.g., pH, temperature) influence the stability of this cadmium salt in aqueous systems?

Stability studies should involve:

- pH-Dependent Solubility Tests: Cadmium salts are prone to hydrolysis in acidic conditions (pH < 4), releasing Cd²⁺ ions. Buffered solutions (pH 6–8) mimic environmental conditions and help assess ion leaching .

- Accelerated Aging Experiments: Heat samples to 50–80°C and monitor structural changes via XRD or Raman spectroscopy to predict long-term stability .

Q. What are the mechanistic implications of cadmium coordination in this compound for catalytic or material science applications?

The cadmium ion’s Lewis acidity and coordination geometry (e.g., octahedral or tetrahedral) can be probed using:

- Extended X-ray Absorption Fine Structure (EXAFS) to determine bond distances and coordination numbers.

- Electrochemical Methods (e.g., cyclic voltammetry) to study redox behavior in potential catalytic applications .

Q. How can researchers resolve contradictions in regulatory data regarding this compound’s hazard classification?

- Comparative Analysis: Cross-reference EPA’s Significant New Use Rules (SNURs) under 40 CFR Part 721 (requiring reporting for industrial uses) with Toyota’s internal bans on cadmium benzoates in materials .

- Ecotoxicology Studies: Conduct Daphnia magna or algal toxicity assays to validate regulatory thresholds (e.g., LC₅₀ values) and address discrepancies between regional guidelines .

Q. What advanced spectroscopic techniques are suitable for studying ligand exchange dynamics in this compound?

- Time-Resolved Infrared (TR-IR) Spectroscopy to monitor real-time ligand substitution reactions.

- Solid-State NMR with cadmium-113 isotopes to probe local electronic environments and binding kinetics .

Methodological Considerations

- Contradiction Management: When conflicting data arise (e.g., regulatory limits vs. experimental toxicity results), prioritize peer-reviewed ecotoxicological datasets over internal industry standards .

- Synthetic Optimization: Use cadmium acetate over cadmium chloride to minimize byproduct formation, as acetates are more labile in ligand exchange reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.